molecular formula C18H16N2O2S B5772851 N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B5772851
M. Wt: 324.4 g/mol
InChI Key: BISWQQFCGDRMNJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as MTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a thiazole derivative that has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to inhibit the growth of cancer cells and the aggregation of amyloid beta peptides. In addition, N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to have antioxidant properties, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and there is limited information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of interest is the development of more potent and selective analogs of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide for use in the treatment of various diseases. Another area of interest is the investigation of the toxicity and pharmacokinetics of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, which will be important for the development of potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its potential use in the treatment of Alzheimer's disease.

Synthesis Methods

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography to obtain pure N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been widely studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-19-16(11-23-12)13-7-9-14(10-8-13)18(21)20-15-5-3-4-6-17(15)22-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWQQFCGDRMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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